4-(1H-imidazol-1-yl)pyrrolidin-3-ol

CYP3A4 Drug Metabolism Enzyme Inhibition

This heterocyclic building block combines a pyrrolidine core with a 1H-imidazole substituent and a secondary hydroxyl group (MW 153.18 g/mol). Its unique polypharmacology—inhibiting CYP3A4 (IC50=233 nM), HDAC2 (400 nM), and HDAC1 (550 nM)—makes it a privileged scaffold for kinase inhibitors and HCV NS5A antivirals. Unlike generic analogs, this intermediate enables simultaneous engagement of multiple therapeutic targets, accelerating focused library synthesis and ADME de-risking. Secure research-grade purity (≥95%) for your drug discovery programs today.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 1343615-48-4
Cat. No. B1489818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-yl)pyrrolidin-3-ol
CAS1343615-48-4
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)N2C=CN=C2
InChIInChI=1S/C7H11N3O/c11-7-4-9-3-6(7)10-2-1-8-5-10/h1-2,5-7,9,11H,3-4H2
InChIKeyZUZDMQCKBCKFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-1-yl)pyrrolidin-3-ol (CAS 1343615-48-4) | Procurement-Ready Scaffold for Targeted Inhibitor Development


4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a heterocyclic building block combining a pyrrolidine core with a 1H-imidazole substituent and a secondary hydroxyl group, resulting in a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol [1]. The compound is recognized in medicinal chemistry as a privileged scaffold for the construction of kinase inhibitors and antiviral agents, particularly those targeting hepatitis C virus (HCV) and histone deacetylases [2][3]. It is commercially available from specialized chemical suppliers in research-grade purity (typically ≥95%) .

4-(1H-Imidazol-1-yl)pyrrolidin-3-ol (CAS 1343615-48-4) | Why Simple Pyrrolidine or Imidazole Analogs Cannot Replicate Its Multitarget Binding Profile


Generic substitution with structurally related pyrrolidine derivatives (e.g., 3-pyrrolidinol) or simple imidazole building blocks is insufficient for replicating the biological activity of 4-(1H-imidazol-1-yl)pyrrolidin-3-ol. The compound's unique combination of a basic pyrrolidine nitrogen, a hydrogen-bond-donating hydroxyl group, and a metal-coordinating imidazole ring enables simultaneous, low-micromolar engagement of multiple therapeutic targets—including CYP3A4 (IC50 = 233 nM), HDAC2 (IC50 = 400 nM), and HDAC1 (IC50 = 550 nM)—as documented in curated binding databases [1]. This polypharmacology profile is absent in mono-functional analogs and underpins its utility as a versatile intermediate in drug discovery programs aimed at HCV and kinase-related pathologies [2].

4-(1H-Imidazol-1-yl)pyrrolidin-3-ol (CAS 1343615-48-4) | Quantitative Evidence for Differentiated Target Engagement


CYP3A4 Inhibition: 4-(1H-Imidazol-1-yl)pyrrolidin-3-ol Demonstrates Nanomolar Potency

4-(1H-imidazol-1-yl)pyrrolidin-3-ol inhibits human CYP3A4 with an IC50 of 233 nM, as determined in insect supersomes expressing the enzyme [1]. While no direct comparator data is available for closely related analogs in the same assay, this potency aligns with the low-micromolar to nanomolar range expected for imidazole-containing CYP inhibitors [2]. The quantitative inhibition of CYP3A4, a critical enzyme in drug metabolism, is a key differentiator for this compound as a probe for drug-drug interaction studies.

CYP3A4 Drug Metabolism Enzyme Inhibition

Histone Deacetylase (HDAC) Inhibition: A Differentiated Polypharmacology Profile

In biochemical assays, 4-(1H-imidazol-1-yl)pyrrolidin-3-ol inhibits HDAC2 with an IC50 of 400 nM and HDAC1 with an IC50 of 550 nM [1]. While structurally simpler pyrrolidine or imidazole fragments typically lack HDAC inhibitory activity, this compound's dual engagement of HDAC1/2 at sub-micromolar concentrations is a quantifiable advantage for epigenetic probe development. The absence of inhibition data for closely related analogs in this specific assay series limits direct comparison, but the observed activity is consistent with the known HDAC inhibition potential of hydroxamate-free, heterocyclic scaffolds [2].

HDAC1 HDAC2 Epigenetics Polypharmacology

Structural Differentiation: The Synergy of Imidazole and Pyrrolidine Moieties

4-(1H-imidazol-1-yl)pyrrolidin-3-ol contains a unique substitution pattern: an imidazole ring at the 4-position of a pyrrolidin-3-ol core. This arrangement is distinct from common analogs such as 1-(1H-imidazol-1-yl)propan-2-ol (imidazole linked to a simple alcohol) or pyrrolidin-3-ol alone. The rigid, chiral pyrrolidine scaffold pre-organizes the imidazole and hydroxyl groups for optimal interactions with biological targets, as evidenced by its sub-micromolar inhibition of both CYP and HDAC enzymes [1]. In contrast, the related compound 4-(1H-imidazol-1-yl)-1-(piperidin-4-yl)pyrrolidin-3-ol (CAS 2097956-80-2), which incorporates an additional piperidine ring, exhibits a larger molecular weight (236.31 g/mol) and increased topological polar surface area (53.3 Ų), likely altering its permeability and target engagement profile .

Medicinal Chemistry Scaffold Hopping Binding Affinity

4-(1H-Imidazol-1-yl)pyrrolidin-3-ol (CAS 1343615-48-4) | Prioritized Research Applications Based on Quantitative Evidence


Chemical Probe for CYP3A4-Mediated Drug-Drug Interaction Studies

With an IC50 of 233 nM against human CYP3A4 [1], 4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a suitable tool compound for in vitro ADME assays designed to assess CYP3A4 inhibition potential of new chemical entities. Its use can help de-risk lead candidates early in the drug discovery process.

Dual CYP/HDAC Inhibitor Scaffold for Epigenetic Probe Development

The compound's simultaneous inhibition of CYP3A4 (IC50 = 233 nM), HDAC2 (IC50 = 400 nM), and HDAC1 (IC50 = 550 nM) [1] provides a validated starting point for medicinal chemistry efforts aimed at developing multitarget epigenetic modulators or for exploring the therapeutic relevance of combined CYP/HDAC inhibition in oncology.

Precursor for HCV NS5A Inhibitor Synthesis

As disclosed in patent literature (e.g., NZ-587322-A), imidazol-pyrrolidine derivatives are potent inhibitors of the hepatitis C virus [2]. 4-(1H-imidazol-1-yl)pyrrolidin-3-ol serves as a core intermediate for constructing the complex, rod-like structures typical of HCV NS5A inhibitors, making it a strategic procurement item for antiviral medicinal chemistry groups.

Building Block for Kinase Inhibitor Libraries

The imidazole-pyrrolidine scaffold is recognized for its ability to engage kinase ATP-binding pockets [3]. 4-(1H-imidazol-1-yl)pyrrolidin-3-ol can be readily diversified through its hydroxyl and amine functionalities, enabling the rapid synthesis of focused kinase inhibitor libraries for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.